molecular formula C22H21ClN4 B15108618 N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15108618
M. Wt: 376.9 g/mol
InChI Key: QJBSVSVYZDLZEG-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 2: Methyl group.
  • Position 3: Phenyl group.
  • Position 5: Propyl chain.
  • Position 7: 4-Chlorophenyl-substituted amine.

Below, we compare this compound with structurally related analogs to elucidate substituent-driven trends.

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21ClN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3

InChI Key

QJBSVSVYZDLZEG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the pyrimidine ring and other substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Substituent Variations at Position 2

Target Compound : 2-Methyl group.
Analog : N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-52-5, ) lacks the 2-methyl group.

Substituent Variations at Position 3

Target Compound : 3-Phenyl group.
Analog : N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () replaces phenyl with 2-methoxyphenyl.

  • The phenyl group in the target compound prioritizes lipophilicity for CNS penetration or hydrophobic target binding .

Substituent Variations at Position 5

Target Compound : 5-Propyl chain.
Analog 1 : 5-Methylpyrazolo[1,5-a]pyrimidine derivatives (e.g., ).

  • Impact: Propyl (C3) vs. Analog 2: 5-tert-Butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine ().
  • Impact : The tert-butyl group (bulkier than propyl) may enhance metabolic stability but could hinder target binding due to steric effects .

Substituent Variations at Position 7

Target Compound : 4-Chlorophenyl-substituted amine.
Analog : N-(Pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine ().

  • Impact: Replacing 4-chlorophenyl with pyridinylmethyl introduces a basic nitrogen, enhancing solubility and hydrogen-bonding capacity.

Comparison with Triazolo[1,5-a]pyrimidine Derivatives

Core Structure Difference : Triazolo[1,5-a]pyrimidine () vs. pyrazolo[1,5-a]pyrimidine.

  • Biological Activity : Triazolo derivatives (e.g., compound 67 in ) show antiplasmodial activity (IC50 < 100 nM), suggesting the core influences target specificity. Pyrazolo analogs may prioritize different biological pathways due to reduced polarity .

Structural and Property Comparison Table

Compound Name Core Position 2 Position 3 Position 5 Position 7 Key Properties/Bioactivity
Target Compound Pyrazolo[1,5-a] Methyl Phenyl Propyl 4-Chlorophenylamine High lipophilicity, steric shield
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a] - Phenyl Propyl 4-Chlorophenylamine Lower metabolic stability
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a] - 2-Methoxyphenyl Methyl 4-Chlorophenylamine Enhanced solubility
5-tert-Butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a] Methyl 4-Chlorophenyl tert-Butyl 3-Morpholinopropylamine Bulky substituent, high stability
N-(Pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a] - 4-Fluorophenyl Phenyl Pyridin-2-ylmethylamine Improved H-bonding capacity
5-(4-Chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a] - - 4-Cl-Ph 4-Methoxyphenethylamine Antiplasmodial activity (IC50 < 100 nM)

Biological Activity

N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure composed of a pyrazole ring fused with a pyrimidine core. The presence of a 4-chlorophenyl group and other substituents contributes to its unique chemical reactivity and biological activity. The molecular formula is C22H24ClN5C_{22}H_{24}ClN_5 with a molecular weight of approximately 421.9 g/mol.

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit various cancer cell lines through multiple mechanisms:

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit key kinases implicated in cancer progression, particularly AKT2 (PKBβ), which plays a crucial role in glioma malignancy. It exhibited low micromolar activity against this kinase, correlating with reduced glioma cell viability and 3D neurosphere formation in patient-derived glioma stem cells .

Antifungal and Antitubercular Activity

In addition to its anticancer potential, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antifungal and antitubercular activities. For example, similar compounds were reported to display significant antifungal effects against pathogenic strains and notable activity against Mycobacterium tuberculosis .

Synthesis

The synthesis of this compound typically involves multi-step processes that may include microwave-assisted techniques to enhance efficiency and yield. Key synthetic routes often utilize starting materials like 4-chlorobenzaldehyde and various substituted pyrazoles .

Case Study 1: Glioma Cell Line Evaluation

In a recent study involving various glioma cell lines (U87MG, C6), this compound was tested for its efficacy in inhibiting cell proliferation. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, demonstrating its potential as an effective therapeutic agent against glioblastoma .

Case Study 2: Kinase Profiling

Another significant evaluation involved screening the compound against 139 purified kinases at the International Centre for Protein Kinase Profiling. The findings revealed that this compound selectively inhibited AKT2 with an IC50 value of approximately 12 μM .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anticancer Inhibition of AKT2 kinase; reduced glioma cell viability
Antifungal Effective against pathogenic fungi
Antitubercular Activity against Mycobacterium tuberculosis

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as β-diketones or acetylenic intermediates. For example:

Core Formation : Cyclize 3-amino-4,5-dimethylpyrazole with a propyl-substituted diketone under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine backbone .

Substituent Introduction : Use Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 3 (if not pre-installed) .

Amination : React the 7-chloro intermediate with 4-chloroaniline in the presence of K₂CO₃ and DMF at 60–80°C for 12–24 hours to attach the amine group at position 7 .
Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF) is critical for isolating high-purity product .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:

NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C2, propyl at C5) and aromatic proton environments. Look for characteristic shifts: pyrimidine protons at δ 8.2–8.5 ppm and propyl CH₂ at δ 0.9–1.7 ppm .

X-ray Crystallography : Resolve crystal structures to validate bond angles, dihedral angles (e.g., 12.8° twist between pyrimidine and phenyl rings), and hydrogen-bonding patterns .

HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 433.18) and isotopic patterns .

Advanced Research Questions

Q. How do substituent variations (e.g., propyl vs. methyl at C5) impact biological activity?

  • Methodological Answer : To establish structure-activity relationships (SAR):

Synthesize Analogues : Replace the C5 propyl group with methyl, isopropyl, or aryl groups via Suzuki coupling or alkylation .

Biological Assays : Test analogues in target-specific assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial activity). For example:

  • Compare anti-mycobacterial activity of propyl (lipophilic) vs. methyl (smaller) derivatives using microplate Alamar Blue assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes in enzyme active sites due to substituent bulk/hydrophobicity .

Q. What mechanisms underlie its enzyme inhibitory effects (e.g., dihydroorotate dehydrogenase (DHODH) inhibition)?

  • Methodological Answer :

Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified DHODH and varied substrate (dihydroorotate) concentrations .

Mutagenesis Studies : Engineer DHODH mutants (e.g., residue R136A) to probe critical binding interactions via fluorescence quenching assays .

Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy contributions of the 4-chlorophenyl group .

Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodological Answer :

Standardize Assays : Re-test the compound under uniform conditions (e.g., 37°C, pH 7.4, 1% DMSO) using a common cell line (e.g., HepG2 for cytotoxicity) .

Meta-Analysis : Pool data from multiple studies (≥10 datasets) and apply statistical models (e.g., random-effects meta-regression) to account for inter-lab variability .

Proteomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition) that may confound activity readings .

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